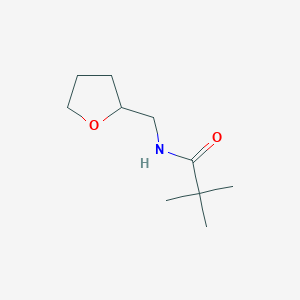
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.2634 g/mol This compound is characterized by its unique structure, which includes a tetrahydrofurfuryl group and two methyl groups attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- typically involves the reaction of propanoic acid with tetrahydrofurfurylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the use of a catalyst to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The tetrahydrofurfuryl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
Propanamide: The parent compound with a simpler structure.
N,N-Dimethylpropanamide: A derivative with two methyl groups attached to the amide nitrogen.
N,N-Diethylpropanamide: Another derivative with two ethyl groups attached to the amide nitrogen.
Uniqueness
Propanamide, N-tetrahydrofurfuryl-2,2-dimethyl- is unique due to the presence of the tetrahydrofurfuryl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
特性
IUPAC Name |
2,2-dimethyl-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVZNLVJFFYOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine](/img/structure/B7549196.png)
![1,3-benzodioxol-5-yl[3-phenyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549209.png)
![2-(4-chlorophenoxy)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549226.png)
![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)
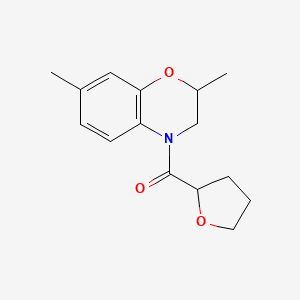

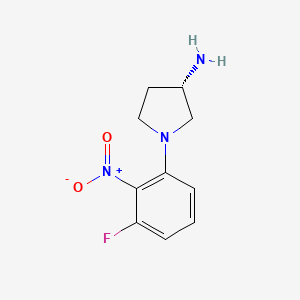
![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)
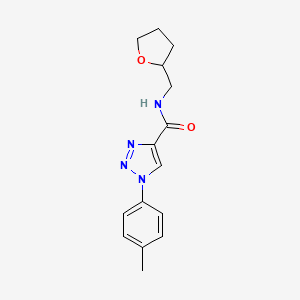
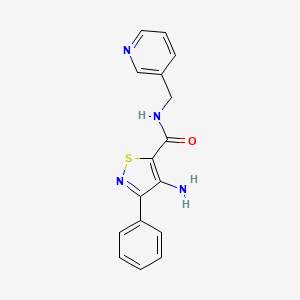
![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)
